1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE
Overview
Description
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE is a complex organic compound that features a quinoline derivative and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE typically involves multiple steps
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-methylquinoline and 3,4-dihydroquinoline share structural similarities.
Sulfonyl Compounds: Compounds such as 4-methylbenzenesulfonyl chloride and sulfonylureas.
Uniqueness
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE is unique due to the combination of the quinoline and sulfonyl moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(4-methylphenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-15-5-8-18(9-6-15)25(23,24)13-11-20(22)21-12-3-4-17-14-16(2)7-10-19(17)21/h5-10,14H,3-4,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDMTALJDRLKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCCC3=C2C=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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